molecular formula C185H304N68O43S B1139625 アペリン-36

アペリン-36

カタログ番号: B1139625
分子量: 4201 g/mol
InChIキー: NRXGOOSANFUBIE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

アペリン-36は、Gタンパク質共役受容体APJのエンドジェナスリガンドとして作用するペプチドです。 This compoundは、心血管調節、体液恒常性、代謝機能など、さまざまな生理学的プロセスに関与しています .

科学的研究の応用

Cardiovascular Applications

1. Blood Pressure Regulation:
Apelin-36 has been shown to stimulate cardiac contractility while simultaneously suppressing blood pressure. Research indicates that this peptide can modulate cardiovascular functions through its interaction with the APJ receptor. Notably, variants of Apelin-36, such as apelin-36(L28A), demonstrate metabolic activity without activating APJ, suggesting potential for developing therapies that manage diabetes without affecting blood pressure .

2. Heart Failure:
Studies have indicated that Apelin-36 may have protective effects in heart failure models. It has been observed to improve cardiac function and reduce myocardial injury in various experimental settings. This positions Apelin-36 as a candidate for further investigation in heart failure therapies, particularly where traditional treatments may be inadequate .

Metabolic Applications

1. Diabetes Management:
Apelin-36 has garnered attention for its role in improving glucose homeostasis and managing obesity. In animal studies, administration of Apelin-36 resulted in significant reductions in body weight and fasting blood glucose levels, along with improved glucose tolerance in diet-induced obesity models. The development of longer-acting variants of Apelin-36 that retain metabolic efficacy without the hypotensive effects opens new avenues for diabetes treatment .

2. Lipid Metabolism:
Research highlights that Apelin-36 can positively influence lipid profiles by decreasing serum total cholesterol and low-density lipoprotein cholesterol levels. This effect is crucial for addressing dyslipidemia associated with obesity and metabolic syndrome .

Neuroprotective Applications

1. Stroke Recovery:
Recent studies have demonstrated that low doses of Apelin-36 can mitigate cerebral ischemia/reperfusion injury in rat models. Administration of this peptide post-stroke significantly reduced neuronal apoptosis and infarct size, suggesting its potential as a neuroprotective agent following ischemic events .

2. Endoplasmic Reticulum Stress:
Apelin-36 has been shown to alleviate endoplasmic reticulum stress-induced apoptosis by inhibiting the activation of caspase-3 and reducing levels of GRP78 and CHOP proteins associated with cellular stress responses. This mechanism underscores its therapeutic potential in conditions characterized by ER stress, such as neurodegenerative diseases .

Summary of Key Findings

Application AreaKey FindingsStudy Reference
Cardiovascular HealthStimulates cardiac contractility; suppresses blood pressure; potential for heart failure therapy
Diabetes ManagementImproves glucose homeostasis; reduces body weight; enhances lipid profile
NeuroprotectionReduces neuronal apoptosis post-stroke; mitigates ischemic injury
Endoplasmic Reticulum StressInhibits caspase-3 activation; reduces GRP78 and CHOP elevation

作用機序

アペリン-36は、Gタンパク質共役受容体であるアペリン受容体(APJ)に結合することにより、その効果を発揮します。 結合すると、ホスホイノシチド3キナーゼ(PI3K)、細胞外シグナル調節キナーゼ(ERK1/2)、タンパク質キナーゼB(AKT)、および5'アデノシン一リン酸活性化タンパク質キナーゼ(AMPK)経路など、さまざまな細胞内シグナル伝達経路を活性化します . これらの経路は、細胞増殖、アポトーシス、代謝などのプロセスを調節し、ペプチドの生理学的および治療効果に寄与します .

類似の化合物との比較

類似の化合物

独自性

This compoundは、より長いペプチド鎖を持つため、より短いアペリンアイソフォームと比較して、異なる結合特性と生物学的活性を有している可能性があります。 複数のシグナル伝達経路を活性化する能力と、さまざまな生理学的プロセスへの関与により、研究および治療用途に適した汎用性のある貴重な化合物となります .

生化学分析

Biochemical Properties

Apelin-36 interacts with the APJ receptor, a G-protein coupled receptor . The C-terminal fragments of apelin, including apelin-36, are responsible for binding to the receptor and the biological activity of the peptide . It has been established that C-terminal fragments of apelin, such as apelin-36, reduce metabolic and functional disorders in experimental heart damage .

Cellular Effects

Apelin-36 has been shown to have protective effects against cell apoptosis . For instance, in a Parkinson’s disease model, apelin-36 restored antioxidant system activity by increasing superoxide dismutase (SOD) and glutathione (GSH) while decreasing malondialdehyde (MDA), and simultaneously inhibited the apoptosis signal-regulated kinase 1(ASK1)/JNK/caspase-3 apoptosis signaling pathway .

Molecular Mechanism

Apelin-36 exerts its effects at the molecular level through various mechanisms. For instance, it has been shown to activate the AMPK-KLF2-eNOS-NO signaling and miR424/503-FGF axis . In addition, apelin-36 triggers APLNR activation-induced upregulated expression of CCND1, MAP1LC3A, MAP1LC3B, and BECN1 via the MAPK1/3 signaling pathway, which is involved in cell proliferation and autophagy .

Temporal Effects in Laboratory Settings

The expression of apelin and APLNR is temporally dysregulated during different phases of ischemic stroke . Moreover, the apelinergic system plays a pivotal role in post-stroke recovery by inhibiting neuronal apoptosis and facilitating angiogenesis through various molecular pathways .

Dosage Effects in Animal Models

The therapeutic index of apelin, including apelin-36, is anticipated to be favorable based on a small number of studies

Metabolic Pathways

Apelin-36 is involved in the regulation of angiogenesis, body fluid homeostasis, energy metabolism, and functioning of the cardiovascular, nervous, respiratory, digestive, and reproductive systems . It also plays a role in lipid metabolism .

Transport and Distribution

Apelin-36 is synthesized and secreted by white adipocytes . It is extensively expressed in many tissues such as heart, liver, and kidney, especially in lung tissue .

Subcellular Localization

It is known that apelin-36 dissociates more hardly than (pyroglu)apelin-13 from APLNR

準備方法

合成経路と反応条件

アペリン-36は、固相ペプチド合成(SPPS)を使用して合成できます。SPPSは、ペプチドの製造に一般的に使用される方法です。このプロセスでは、固体樹脂に固定された成長中のペプチド鎖に、アミノ酸を逐次的に付加します。 反応条件には、通常、ペプチド結合形成を促進するために、N、N'-ジイソプロピルカルボジイミド(DIC)やヒドロキシベンゾトリアゾール(HOBt)などのカップリング試薬を使用することが含まれます .

工業的生産方法

This compoundの工業的生産には、大規模なSPPS、それに続く高性能液体クロマトグラフィー(HPLC)による精製が含まれます。精製されたペプチドはその後凍結乾燥され、最終製品が得られます。 このプロセスにより、高い純度と収率が確保されるため、研究および治療用途に適しています .

化学反応の分析

反応の種類

アペリン-36は、酸化、還元、置換など、さまざまな化学反応を受けます。 これらの反応は、ペプチドの安定性、バイオアベイラビリティ、治療効果を向上させるために、ペプチドを修飾するために不可欠です .

一般的な試薬と条件

生成される主な生成物

これらの反応から生成される主な生成物には、安定性、バイオアベイラビリティ、治療の可能性が向上した、修飾されたthis compoundが含まれます。 これらの修飾により、より効果的なペプチドベースの薬剤を開発することができます .

生物活性

Apelin-36 is a peptide that serves as an endogenous ligand for the APJ receptor, which is a G protein-coupled receptor (GPCR) involved in various physiological processes. This compound has garnered significant attention due to its dual biological activities that encompass cardiovascular and metabolic functions.

1. Cardiovascular Activity

Apelin-36 plays a crucial role in cardiovascular health by influencing cardiac contractility and blood pressure regulation. Research indicates that it can stimulate cardiac contractility, which enhances heart function, and simultaneously suppresses blood pressure, making it a potential therapeutic target for conditions like hypertension and heart failure .

Key Findings:

  • Stimulation of Cardiac Contractility : Apelin-36 enhances the force of heart contractions, which can be beneficial in heart failure scenarios.
  • Blood Pressure Regulation : It has been shown to lower blood pressure in animal models, indicating its potential use in hypertensive treatments.

2. Metabolic Activity

The metabolic effects of Apelin-36 include improving glucose homeostasis and reducing body weight. These actions are particularly relevant in the context of obesity and type 2 diabetes, where insulin sensitivity is often impaired.

Mechanisms:

  • Glucose Homeostasis : Apelin-36 has been linked to enhanced glucose uptake in tissues, thereby lowering blood glucose levels. Studies have demonstrated that variants of Apelin-36 can retain metabolic activity while having reduced effects on blood pressure .
  • Weight Management : Chronic administration of Apelin-36 has been associated with weight loss in obese models, suggesting its role in energy balance regulation.

3. Structure-Activity Relationship

Recent studies have explored the structure-activity relationship (SAR) of Apelin-36, particularly focusing on variants that maintain metabolic efficacy while minimizing cardiovascular side effects.

Notable Variants:

  • Apelin-36(L28A) : This variant retains full metabolic activity but is significantly impaired (over 100-fold) in activating the APJ receptor. It demonstrates the potential to lower blood glucose without affecting blood pressure .
VariantAPJ Activation PotencyMetabolic ActivityBlood Pressure Effect
Apelin-36HighHighLow
Apelin-36(L28A)Very LowHighNone

4. Case Studies

Several case studies have highlighted the therapeutic implications of Apelin-36:

  • Diabetes Treatment : In diet-induced obese mice, Apelin-36 variants were shown to significantly lower blood glucose levels and improve glucose tolerance without adverse cardiovascular effects .
  • Hypertension Management : Clinical trials are underway to evaluate the efficacy of Apelin-based therapies in managing hypertension, particularly focusing on variants that selectively target metabolic pathways.

5. Conclusion

Apelin-36 represents a promising candidate for therapeutic interventions targeting both cardiovascular and metabolic disorders. Its ability to modulate these systems through distinct mechanisms offers a unique approach to treating conditions such as obesity, diabetes, and hypertension. Ongoing research into its variants may further enhance its clinical applicability while minimizing side effects associated with traditional treatments.

特性

IUPAC Name

2-[[1-[2-[[1-[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[1-[2-[[5-amino-2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[1-[6-amino-2-[[2-[(2-amino-4-methylpentanoyl)amino]-3-methylbutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]propanoylamino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C185H304N68O43S/c1-98(2)82-109(189)148(266)246-144(100(5)6)172(290)238-122(46-21-24-67-188)174(292)251-78-35-58-135(251)169(287)235-119(53-31-74-215-184(204)205)159(277)248-146(103(9)257)173(291)245-131(96-255)164(282)231-118(52-30-73-214-183(202)203)158(276)247-145(102(8)256)171(289)222-94-143(264)249-76-33-55-132(249)166(284)220-92-140(261)224-101(7)147(265)239-127(86-106-88-217-110-43-18-17-42-108(106)110)162(280)232-120(60-62-137(190)258)150(268)219-90-139(260)218-91-141(262)225-112(47-25-68-209-178(192)193)151(269)228-114(48-26-69-210-179(194)195)152(270)227-113(45-20-23-66-187)155(273)241-126(84-104-38-13-11-14-39-104)161(279)230-116(50-28-71-212-181(198)199)153(271)229-115(49-27-70-211-180(196)197)154(272)233-121(61-63-138(191)259)157(275)236-123(54-32-75-216-185(206)207)175(293)252-79-36-57-134(252)168(286)234-117(51-29-72-213-182(200)201)156(274)240-125(83-99(3)4)160(278)244-130(95-254)165(283)242-128(87-107-89-208-97-223-107)163(281)226-111(44-19-22-65-186)149(267)221-93-142(263)250-77-34-56-133(250)167(285)237-124(64-81-297-10)176(294)253-80-37-59-136(253)170(288)243-129(177(295)296)85-105-40-15-12-16-41-105/h11-18,38-43,88-89,97-103,109,111-136,144-146,217,254-257H,19-37,44-87,90-96,186-189H2,1-10H3,(H2,190,258)(H2,191,259)(H,208,223)(H,218,260)(H,219,268)(H,220,284)(H,221,267)(H,222,289)(H,224,261)(H,225,262)(H,226,281)(H,227,270)(H,228,269)(H,229,271)(H,230,279)(H,231,282)(H,232,280)(H,233,272)(H,234,286)(H,235,287)(H,236,275)(H,237,285)(H,238,290)(H,239,265)(H,240,274)(H,241,273)(H,242,283)(H,243,288)(H,244,278)(H,245,291)(H,246,266)(H,247,276)(H,248,277)(H,295,296)(H4,192,193,209)(H4,194,195,210)(H4,196,197,211)(H4,198,199,212)(H4,200,201,213)(H4,202,203,214)(H4,204,205,215)(H4,206,207,216)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRXGOOSANFUBIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NCC(=O)N2CCCC2C(=O)NCC(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)N6CCCC6C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC7=CNC=N7)C(=O)NC(CCCCN)C(=O)NCC(=O)N8CCCC8C(=O)NC(CCSC)C(=O)N9CCCC9C(=O)NC(CC1=CC=CC=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C185H304N68O43S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

4201 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

A: Apelin-36 exerts its effects primarily by binding to the G protein-coupled receptor APJ. []

A: Research suggests that Apelin-36 might have APJ-independent metabolic activities, meaning it could interact with other, yet unidentified targets. [] Further research is needed to confirm these findings and identify these potential targets.

A: Apelin-36 binding to APJ activates various signaling pathways, including Gi protein-dependent pathways like inhibition of cAMP production and activation of MAP kinases. [] These pathways contribute to apelin's effects on cardiovascular function, glucose homeostasis, and potentially other physiological processes.

A: Apelin-36 administration has been shown to improve glucose tolerance and lower blood glucose levels in diet-induced obese mice, independent of APJ activation. [] The exact mechanism of this APJ-independent metabolic activity remains to be fully elucidated.

ANone: The specific molecular formula and weight information for Apelin-36 are not provided in the provided research excerpts. You can determine the molecular formula based on the amino acid sequence and calculate the molecular weight.

ANone: The provided research excerpts do not contain information on spectroscopic data for Apelin-36.

A: Apelin-36, like many peptides, is susceptible to degradation. While the provided research excerpts don't offer comprehensive stability data, they suggest a relatively short half-life in vivo. []

A: Pegylation has been investigated as a method for increasing the half-life of Apelin-36. Appending a polyethylene glycol (PEG) moiety to Apelin-36, particularly at a specific site within the molecule, has shown promise in improving its stability and extending its duration of action. []

ANone: Apelin-36 is a peptide hormone and is not known to possess catalytic properties. Its primary function is to bind to and activate its receptor, APJ, triggering downstream signaling events.

A: Modifications to Apelin-36, particularly at the Leucine residue at position 28 (L28), significantly impact its activity. The Apelin-36(L28A) variant exhibits significantly reduced APJ activation while retaining full metabolic activity. [] This highlights the potential for developing Apelin-36 analogs with selective activity profiles.

A: This variant is crucial as it demonstrates the separation of Apelin-36's cardiovascular and metabolic activities. While less potent at activating APJ and lacking blood pressure-lowering effects, Apelin-36(L28A) retains its ability to improve glucose homeostasis. []

ANone: The provided research focuses on the preclinical investigation of Apelin-36 and does not delve into SHE regulations, which become relevant in later stages of drug development.

A: The research indicates that Apelin-36 has a short half-life in vivo, necessitating the exploration of strategies like pegylation to enhance its duration of action. []

A: Apelin-36 exhibits both cardiovascular effects, such as blood pressure regulation and cardiac contractility modulation, and metabolic effects, including glucose homeostasis improvement and potential influence on body weight. []

A: Researchers have utilized rodent models, specifically diet-induced obese mice and spontaneously hypertensive rats, to investigate the metabolic and cardiovascular effects of Apelin-36. []

A: In vivo studies have shown that Apelin-36 can reduce body weight gain, lower blood glucose, improve glucose tolerance, and positively influence lipid profiles in diet-induced obese mice. [] Additionally, it has demonstrated blood pressure-lowering effects in hypertensive rats. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。